1-(4,5-Dimethyl-2-oxazolyl)-2-propanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,3-oxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C8H11NO2/c1-5(10)4-8-9-6(2)7(3)11-8/h4H2,1-3H3 |
InChI Key |
DYICNCFMQYYXEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)CC(=O)C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 4,5 Dimethyl 2 Oxazolyl 2 Propanone and Analogous Structures
Established Reaction Pathways for Oxazole (B20620) and Oxazoline (B21484) Ring Construction
Traditional methods for the construction of the oxazole and oxazoline rings have been well-documented and remain widely used due to their reliability and broad substrate scope. These pathways often involve the condensation and cyclization of readily available starting materials.
Approaches Involving α-Haloketones and Amides
A classic and enduring method for oxazole synthesis is the reaction between α-haloketones and primary amides, often referred to as the Bredereck reaction. ijpsonline.com This method is particularly effective for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com The reaction proceeds via nucleophilic substitution of the halogen by the amide oxygen, followed by cyclization and dehydration to form the aromatic oxazole ring. The versatility of this method allows for the introduction of a wide array of substituents on the oxazole core by varying the α-haloketone and amide starting materials. For instance, the reaction of an α-haloketone with formamide (B127407) can lead to the formation of oxazoles. researchgate.net The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov
Another prominent method is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone to form 2,5-diaryloxazoles. pharmaguideline.com
A summary of representative reactions is presented in Table 1.
| Starting Material 1 | Starting Material 2 | Product Type | Key Features |
| α-Haloketone | Primary Amide | 2,4-Disubstituted Oxazole | A versatile and efficient method for oxazole synthesis. ijpsonline.comresearchgate.net |
| α-Acylamino Ketone | - | 2,5-Disubstituted Oxazole | Robinson-Gabriel synthesis, suitable for diaryloxazoles. pharmaguideline.com |
Tosylmethyl Isocyanide (TosMIC)-Mediated Syntheses
Tosylmethyl isocyanide (TosMIC), also known as van Leusen's reagent, is a highly versatile reagent in heterocyclic synthesis. The Van Leusen oxazole synthesis allows for the preparation of oxazoles from aldehydes in a one-step reaction under mild, basic conditions. ijpsonline.comorganic-chemistry.org TosMIC possesses three key functional groups: a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group which acts as an excellent leaving group. ijpsonline.comresearchgate.net The reaction mechanism involves the addition of deprotonated TosMIC to an aldehyde, followed by cyclization to form an oxazoline intermediate. Subsequent base-promoted elimination of the tosyl group leads to the formation of the oxazole ring. organic-chemistry.org This method is particularly useful for synthesizing 5-substituted oxazoles. ijpsonline.com Furthermore, variations of this reaction, such as the Van Leusen three-component reaction involving an aldehyde, an amine, and TosMIC, can be employed to synthesize imidazoles. organic-chemistry.org
Key aspects of TosMIC-mediated syntheses are highlighted in Table 2.
| Reactant 1 | Reactant 2 | Product Type | Key Features |
| Aldehyde | Tosylmethyl Isocyanide (TosMIC) | 5-Substituted Oxazole | Van Leusen oxazole synthesis; proceeds under mild, basic conditions. ijpsonline.comorganic-chemistry.org |
| Ketone | Tosylmethyl Isocyanide (TosMIC) | Nitrile | Van Leusen reaction for the conversion of ketones to nitriles. organic-chemistry.org |
| Aldehyde, Amine | Tosylmethyl Isocyanide (TosMIC) | Imidazole | Van Leusen three-component reaction. organic-chemistry.org |
Cycloisomerization Reactions for Heterocycle Formation
Cycloisomerization reactions provide an atom-economical route to oxazoles and other heterocycles. A notable example is the silica (B1680970) gel-supported cycloisomerization of readily available propargylic amides to produce polysubstituted oxazoles. ijpsonline.com This method is characterized by its high efficiency and mild reaction conditions. The process begins with the cyclization of the propargylic amide to an oxazoline, which then isomerizes to the corresponding oxazole. ijpsonline.com More advanced protocols utilize catalysts such as Zn(OTf)₂ for the tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols. acs.org Brønsted acids like p-toluenesulfonic acid monohydrate (PTSA) have also been employed to catalyze the one-pot synthesis of substituted oxazoles from propargylic alcohols and amides. researchgate.net
Table 3 summarizes different cycloisomerization approaches.
| Starting Material | Catalyst/Support | Product Type | Key Features |
| Propargylic Amide | Silica Gel | Polysubstituted Oxazole | Mild conditions and high efficiency. ijpsonline.com |
| N-(Propargyl)arylamide and Allylic Alcohol | Zn(OTf)₂ | Allylic Oxazole | Tandem cycloisomerization/allylic alkylation. acs.org |
| Propargylic Alcohol and Amide | p-Toluenesulfonic Acid Monohydrate (PTSA) | Substituted Oxazole | One-pot propargylation/cycloisomerization tandem process. researchgate.net |
Advanced and Green Synthetic Strategies for 2-Acylmethyl-Oxazolines
In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These advanced strategies often employ transition metal catalysis and alternative energy sources like microwaves to improve reaction conditions and yields.
Transition Metal-Catalyzed Coupling and Cyclization Methods
Transition metal catalysis has emerged as a powerful tool for the synthesis of oxazoles and oxazolines due to the high selectivity, efficiency, and mildness of the reaction conditions. researchgate.net Various transition metals, including copper, rhodium, and palladium, have been utilized in these synthetic transformations. For example, copper-NHC (N-heterocyclic carbene) complexes can catalyze the reaction of nitriles with aminoalcohols to provide 2-substituted oxazolines under milder conditions than previously reported methods. organic-chemistry.org Palladium catalysis enables the efficient three-component coupling of aryl halides, amino alcohols, and tert-butyl isocyanide to yield oxazolines in excellent yields. organic-chemistry.org Rhodium-catalyzed annulation of triazoles and aldehydes also provides a route to 2,5-diaryloxazole derivatives. researchgate.net
A selection of transition metal-catalyzed reactions is presented in Table 4.
| Reactants | Catalyst | Product Type | Key Features |
| Nitriles, Aminoalcohols | Copper-NHC Complexes | 2-Substituted Oxazolines | Milder and less wasteful conditions. organic-chemistry.org |
| Aryl Halides, Amino Alcohols, tert-Butyl Isocyanide | Palladium Catalyst | Oxazolines | Efficient three-component coupling with excellent yields. organic-chemistry.org |
| Triazoles, Aldehydes | Rhodium Catalyst | 2,5-Diaryloxazoles | Annulation reaction for diaryloxazole synthesis. researchgate.net |
Microwave-Assisted Organic Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique due to its ability to significantly reduce reaction times, improve yields, and often enable solvent-free reactions. rsc.orgresearchgate.net The synthesis of 2-oxazolines from carboxylic acids and 2-amino-2-methyl-1-propanol (B13486) can be efficiently achieved using microwave heating in an open vessel, which facilitates the necessary dehydration step. nih.gov This method allows for the preparation of 2-oxazolines in moderate to high yields with reaction times as short as 15 minutes. nih.gov Furthermore, a greener and more efficient microwave-assisted protocol has been developed for the rapid synthesis of chiral oxazolines from aryl nitriles or cyano-containing compounds and chiral β-amino alcohols, often in the presence of a recoverable heterogeneous catalyst. rsc.org The cationic ring-opening polymerization of 2-oxazolines can also be significantly accelerated using microwave irradiation. researchgate.netresearchgate.net
Table 5 provides an overview of microwave-assisted synthetic protocols.
| Reactants | Conditions | Product Type | Key Features |
| Carboxylic Acids, 2-Amino-2-methyl-1-propanol | Microwave Heating (Open Vessel) | 2-Substituted 4,4-Dimethyl-2-oxazolines | Rapid, direct condensation and dehydration. nih.gov |
| Aryl Nitriles/Cyano-compounds, Chiral β-Amino Alcohols | Microwave Heating, Heterogeneous Catalyst | Chiral Oxazolines | Rapid, environmentally friendly, high atom economy, and excellent yields. rsc.org |
| 2-Oxazolines | Microwave Irradiation | Poly(2-oxazoline)s | Accelerated cationic ring-opening polymerization. researchgate.netresearchgate.net |
Continuous Flow Chemistry and Automated Synthesis Applications
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including heterocyclic systems like oxazoles. mdpi.comnih.gov This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput synthesis. mit.edu
The synthesis of oxazoles, and the precursor oxazolines, has been successfully adapted to flow conditions. A notable example involves the rapid, stereospecific preparation of oxazolines from β-hydroxy amides using Deoxo-Fluor® at room temperature, followed by their oxidation to oxazoles. rsc.org This second step, the oxidative aromatization, can be efficiently carried out in a flow system by passing a solution of the oxazoline through a packed-bed reactor containing manganese dioxide (MnO₂). rsc.org This approach allows for the production of a range of alkyl-substituted oxazoles in moderate to good yields. rsc.org
Microfluidic reactors have also proven effective for the synthesis of oxazoles through facile cyclocondensation reactions. researchgate.net These systems provide highly efficient mixing and precise temperature control, which can accelerate reaction rates significantly compared to conventional methods. rsc.orgresearchgate.net For instance, cyclodehydration of β-hydroxy amides has been achieved in a microchip reactor with residence times of around one second at room temperature, highlighting the efficiency of this process. rsc.org The use of flow chemistry can obviate the need for aqueous extractions and column chromatography by employing polymer-supported reagents and scavengers, thereby streamlining the synthesis and purification process. nih.gov
Interactive Table: Synthesis of Oxazoles in Continuous Flow
| Reaction Type | Starting Material | Reagent/Catalyst | Reactor Type | Temperature (°C) | Residence Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Oxidation | Oxazoline | MnO₂ | Packed-bed column | 60 - 100 | Variable | Good | rsc.org |
| Cyclodehydration | β-hydroxy amide | Deoxo-Fluor® | Microchip | Room Temp | ~1 second | Excellent | rsc.org |
| Cyclocondensation | Generic Precursors | None (thermal) | Microfluidic | Elevated | Minutes | High (95-100%) | researchgate.net |
Enantioselective and Stereoselective Synthesis of Chiral Derivatives of 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone
The development of methods for efficient asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of enantiomerically pure molecules for applications in medicine and materials science. nih.gov Chiral oxazoline-containing ligands are among the most successful and widely used classes of ligands for metal-catalyzed asymmetric reactions, owing to their accessibility and modularity. bldpharm.com These ligands, when complexed with a metal center, create a chiral environment that can direct the stereochemical outcome of a reaction with high enantioselectivity. nih.govbldpharm.com
For the synthesis of chiral derivatives of this compound, several asymmetric strategies can be envisioned. Chirality can be introduced at the α- or β-position of the propanone side chain. For example, an asymmetric aldol (B89426) addition reaction involving the enolate of the ketone and an aldehyde, catalyzed by a chiral metal complex, could establish a new stereocenter. nih.gov Chiral bis(oxazoline) (BOX) and pyridine-oxazoline (PyOX) ligands are particularly effective in catalyzing such transformations. nih.gov
Furthermore, the ketone functionality itself can be a handle for introducing chirality via asymmetric reduction or hydrogenation. Catalytic asymmetric hydrogenation using complexes of palladium or other transition metals with chiral phosphine (B1218219) ligands can produce chiral alcohols with high enantiomeric excess. nih.gov Similarly, asymmetric transfer hydrogenation is another powerful method. The choice of chiral ligand is critical for achieving high levels of stereocontrol in these reactions.
Interactive Table: Common Chiral Oxazoline Ligands and Their Applications in Asymmetric Synthesis
| Ligand Type | Common Acronym | Typical Metal | Exemplary Asymmetric Reaction | Reference |
|---|---|---|---|---|
| Bis(oxazoline) | BOX | Cu, Zn, Mg | Diels-Alder, Aldol Addition, Cyclopropanation | nih.gov |
| Pyridine-bis(oxazoline) | PyBOX | Sc, Y, Lanthanides | Michael Addition, Aldol Addition | nih.gov |
| Phosphino-oxazoline | PHOX | Pd, Ir | Asymmetric Allylic Alkylation, Hydrogenation | bldpharm.com |
| Tris(oxazoline) | TRISOX | Cu | Aziridination, Friedel-Crafts Alkylation | bldpharm.com |
Strategies for Late-Stage Functionalization and Chemical Diversification of this compound
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for rapidly generating structural diversity from a common molecular core. Direct C–H bond activation has emerged as a premier tool for LSF, as it allows for the introduction of new functional groups onto a heteroaromatic scaffold without the need for pre-functionalized starting materials. beilstein-journals.org The oxazole ring is amenable to such transformations, offering multiple sites for chemical diversification. beilstein-journals.orgorganic-chemistry.org
Transition-metal catalysis, particularly with palladium, has been extensively used for the direct C–H functionalization of oxazoles. organic-chemistry.orgacs.org Direct arylation and alkenylation reactions can be achieved with high regioselectivity. organic-chemistry.org For the oxazole ring system, the C2 and C5 positions are generally the most electronically distinct and reactive, although functionalization at the C4 position has also been demonstrated. organic-chemistry.orgacs.org Palladium catalysts, such as Pd(PPh₃)₄ or Pd(OAc)₂, are effective for these transformations, often in the presence of an oxidant and a suitable ligand. organic-chemistry.orgmdpi.com For instance, Pd-catalyzed C4-olefination of oxazoles has been achieved under mild conditions, providing access to functionalized amino alcohol and amino acid derivatives. acs.org Similarly, direct C2-arylation is a common transformation. beilstein-journals.org
Beyond palladium, other transition metals like rhodium (Rh) and iridium (Ir) have also been employed in C-H activation cascades involving oxazoles. researchgate.net These methods expand the toolbox for chemical diversification, enabling the construction of more complex fused heterocyclic systems. researchgate.net The choice of catalyst, oxidant, and reaction conditions can be tuned to control the regioselectivity of the functionalization, allowing for the targeted synthesis of 2-, 4-, or 5-substituted oxazole derivatives. This versatility provides a rapid and flexible route to create structurally diverse libraries of compounds based on the this compound scaffold for further investigation. organic-chemistry.org
Interactive Table: C-H Functionalization of the Oxazole Ring
| Reaction Type | Position | Catalyst System | Coupling Partner | Reference |
|---|---|---|---|---|
| Arylation | C2, C5 | Pd(PPh₃)₄ | Aryl halides | organic-chemistry.org |
| Alkenylation (Olefination) | C5 | Pd(OAc)₂ | Alkenes | acs.org |
| Alkenylation (Olefination) | C4 | Pd(OAc)₂ / Cu(OAc)₂ | Alkyl acrylates, Styrenes | acs.orgmdpi.com |
| Alkylation | C2 | Pd(II) complex | Benzyl chlorides | mdpi.com |
| Cascade Annulation | C-H activation | Rh(III) | Maleimides | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 1 4,5 Dimethyl 2 Oxazolyl 2 Propanone
Tautomeric Equilibria and Conformational Analysis of 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone
One of the most significant aspects of the chemistry of this compound and related 2-acylmethyl-2-oxazolines is their existence in a tautomeric equilibrium. This dynamic state involves the interconversion of keto, enol, and enamine forms, with the predominant tautomer being influenced by various factors.
Keto-Enol-Enamine Tautomerism and Its Interplay
Theoretical and spectroscopic studies on analogous 2-acylmethyl-4,4-dimethyl-2-oxazolines have elucidated the complex tautomeric landscape of these molecules. oup.com Three primary tautomers are in equilibrium: the keto, (Z)-enol, and enamine forms. Computational studies, specifically DFT at the B3LYP/6-311G(d) level of theory, have consistently shown the enamine tautomer to be the most stable form in the gas phase. oup.com This stability is attributed to the extended conjugation within the enamine structure.
Solid-state analyses, including single-crystal X-ray diffraction of similar compounds, have confirmed that the enamine tautomer is also the favored form in the crystalline state. oup.com Spectroscopic data from NMR and IR analyses suggest that this preference for the enamine isomer is largely retained in solution, for instance, in chloroform (B151607) (CDCl3). oup.com However, the keto form has been identified as a minor tautomer in solution, indicating a dynamic equilibrium. oup.com
Reactions of the Oxazoline (B21484) Ring System in this compound
The oxazoline ring is a versatile heterocyclic system that can undergo a variety of transformations, including ring-opening reactions and cycloadditions, leading to the formation of diverse molecular architectures.
Ring-Opening Reactions and Derivatization Pathways
The oxazoline ring can be opened under various conditions, providing a pathway for further functionalization. Acidic sulfonimide nucleophiles, for example, have been shown to open the 2-oxazoline ring to furnish sulfonimidation products. rsc.org This type of nucleophilic ring-opening is a common strategy for derivatizing oxazolines. Cationic ring-opening polymerization is another important reaction of 2-oxazolines, leading to the formation of poly(N-acylethylenimine)s. nih.gov While this is more relevant to monomeric oxazolines, it highlights the susceptibility of the ring to electrophilic attack and subsequent cleavage. The hydrolysis of the oxazoline ring, often under acidic conditions, can also be a route to amino alcohol derivatives.
Cycloaddition and Annulation Reactions for Novel Heterocycle Formation
The oxazoline ring, or intermediates derived from it, can participate in cycloaddition and annulation reactions to construct new heterocyclic frameworks. While specific examples for this compound are not extensively documented, the general reactivity of the oxazoline moiety suggests its potential in such transformations. For instance, the enamine tautomer of this compound could potentially act as a diene or dienophile in Diels-Alder reactions, or as a partner in other cycloaddition processes. Annulation reactions, where a new ring is fused onto the existing oxazoline structure, represent a powerful strategy for building complex polycyclic systems. bohrium.com
Reactivity of the Propanone Moiety in this compound
The propanone side chain of this compound possesses acidic α-protons, rendering it susceptible to a range of classical carbonyl reactions. The enolate, formed upon deprotonation, is a key reactive intermediate.
The formation of an enolate from the propanone moiety allows for a variety of carbon-carbon bond-forming reactions. These include:
Alkylation: The enolate can be alkylated at the α-carbon via an SN2 reaction with alkyl halides. libretexts.orgyoutube.com This allows for the introduction of various alkyl substituents.
Aldol (B89426) Condensation: The enolate can act as a nucleophile in aldol reactions, attacking the carbonyl group of an aldehyde or another ketone to form β-hydroxy carbonyl compounds. youtube.com
Michael Addition: As a soft nucleophile, the enolate can participate in Michael additions to α,β-unsaturated carbonyl compounds. oup.comfrontiersin.org For instance, the sodium salt of 2-acylmethyl-4,4-dimethyl-2-oxazolines has been shown to react with α,β-acetylenic ketones in a Michael addition to form adducts that can be cyclized to 3-acyl-2-pyridones. oup.com
Knoevenagel Condensation: The active methylene (B1212753) group of the propanone moiety can undergo Knoevenagel condensation with aldehydes or ketones, typically catalyzed by a weak base, to yield α,β-unsaturated products. wikipedia.org
The reactivity of the propanone moiety is intrinsically linked to the tautomeric equilibrium of the molecule. The formation of the enolate is in competition with the formation of the more stable enamine tautomer. Therefore, reaction conditions, particularly the choice of base and solvent, are critical in directing the reactivity towards the desired pathway.
| Reaction Type | Reactant | Product Type | Reference |
|---|---|---|---|
| Alkylation | Alkyl Halide | α-Alkylated Propanone Derivative | libretexts.orgyoutube.com |
| Aldol Condensation | Aldehyde/Ketone | β-Hydroxy Carbonyl Compound | youtube.com |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound | oup.comfrontiersin.org |
| Knoevenagel Condensation | Aldehyde/Ketone | α,β-Unsaturated Ketone | wikipedia.org |
Nucleophilic Additions and Condensation Reactions
While specific studies on the nucleophilic addition and condensation reactions of this compound are not extensively documented in the reviewed literature, the reactivity of its ketone carbonyl group can be inferred from general principles of organic chemistry. The ketone is susceptible to attack by nucleophiles, and the adjacent oxazole (B20620) ring may influence the reactivity of the carbonyl group and the methylene bridge.
Analogous to other ketones, this compound is expected to undergo a variety of nucleophilic addition reactions. These can include reactions with organometallic reagents like Grignard reagents or organolithium compounds, leading to the formation of tertiary alcohols. Similarly, reduction of the ketone with agents such as sodium borohydride (B1222165) or lithium aluminum hydride would yield the corresponding secondary alcohol.
Condensation reactions, such as the aldol condensation, are also plausible. In the presence of a suitable base, the enolate of this compound can be generated, which can then react with another molecule of the ketone or a different aldehyde or ketone. The Paal-Knorr reaction, a well-known condensation method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds, provides a relevant example of the types of cyclization and condensation reactions that ketones with similar structural motifs can undergo.
Alpha-Functionalization and Carbon-Carbon Bond Formation at the Ketone
The methylene group alpha to the ketone in this compound is activated and can be deprotonated to form an enolate. This enolate is a key intermediate for various alpha-functionalization reactions, enabling the formation of new carbon-carbon bonds.
Alkylation of the enolate with alkyl halides would introduce alkyl substituents at the alpha-position. The choice of base and reaction conditions would be crucial to control the extent of alkylation and prevent side reactions. Furthermore, the enolate can participate in reactions with other electrophiles, such as aldehydes (in aldol reactions) or acyl chlorides, to introduce more complex functional groups at the alpha-position. The reactivity of this alpha-position is a critical aspect of the synthetic utility of this compound, allowing for the construction of more elaborate molecular architectures.
Coordination Chemistry and Metal Complexation of this compound
The presence of both a nitrogen atom in the oxazole ring and a carbonyl oxygen provides this compound with the potential to act as a bidentate ligand in coordination with metal ions. Research on structurally similar 2-acylmethyl-2-oxazolines has provided significant insights into the coordination behavior of this class of compounds. nih.gov
Elucidation of Binding Modes and Ligand Properties
Studies on the copper(II) complex of a related 2-acylmethyl-4,4-dimethyl-2-oxazoline have demonstrated that the ligand coordinates to the metal center in its deprotonated enolate form. nih.gov In this mode, the ligand acts as a bidentate chelate, binding to the copper(II) ion through the enolate oxygen and the nitrogen atom of the oxazoline ring. This forms a stable five-membered chelate ring.
The solid-state structure of the copper(II) complex, Cu(3a-H)₂, where 3a-H is the deprotonated enolate of α-[(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methylene]benzenemethanol, was determined by single-crystal X-ray diffraction. nih.gov The coordination geometry around the Cu(II) center was found to be a highly distorted square planar arrangement. nih.gov This suggests that this compound would likely adopt a similar bidentate N,O-coordination mode upon deprotonation and complexation with transition metal ions.
Table 1: Selected Crystallographic Data for a Related Copper(II) Complex
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₂H₂₄CuN₂O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.289(3) |
| b (Å) | 11.234(4) |
| c (Å) | 10.168(4) |
| β (°) | 104.998(6) |
Data for the copper(II) complex of a structurally similar 2-acylmethyl-2-oxazoline ligand. nih.gov
Influence of Metal Centers on Reactivity and Selectivity
The coordination of this compound to a metal center is expected to significantly alter the reactivity of the ligand. The formation of the metal-enolate complex can stabilize the enolate form, making it more amenable to participate in subsequent reactions.
The Lewis acidity of the coordinated metal ion can enhance the electrophilicity of the ligand, potentially activating it towards nucleophilic attack at different positions. Furthermore, the geometry of the metal complex can impose steric constraints that can lead to stereoselective transformations at the ligand. For instance, in catalytic applications, the choice of metal center and other ancillary ligands can be used to tune the electronic and steric properties of the complex, thereby influencing the outcome of reactions in which the complex participates as a catalyst. The study of such metal complexes opens avenues for their potential application in metal-mediated catalysis. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-[(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methylene]benzenemethanol |
| Copper(II) nitrate |
| Sodium borohydride |
Applications of 1 4,5 Dimethyl 2 Oxazolyl 2 Propanone in Advanced Chemical Research
Role as a Versatile Synthetic Building Block and Intermediate
The utility of a chemical compound as a versatile building block is determined by its reactivity and the presence of functional groups that can be readily transformed into more complex structures. For 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone, its structure features a ketone and a substituted oxazoline (B21484) ring, suggesting potential for various chemical modifications.
Precursor in the Synthesis of Complex Heterocyclic Systems
In principle, the ketone functionality of this compound could serve as a handle for cyclization reactions to form new heterocyclic rings. The oxazoline ring itself can be considered a stable heterocyclic system, but it can also be cleaved under certain conditions to reveal other functionalities. However, there is a lack of specific documented examples in the scientific literature where this compound has been explicitly used as a precursor for the synthesis of complex heterocyclic systems.
Application in Multi-Component and Cascade Reactions
Multi-component reactions (MCRs) and cascade reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. The ketone group in this compound could theoretically participate in MCRs, for instance, as a carbonyl component in reactions like the Biginelli or Hantzsch synthesis. Cascade reactions could also be envisioned, where an initial reaction at the ketone triggers a subsequent transformation involving the oxazoline ring. Despite this theoretical potential, there are no specific reports of this compound being utilized in such reactions.
Integration into Chiral Auxiliary and Ligand Design for Asymmetric Catalysis
Chiral oxazolines are a well-established class of ligands in asymmetric catalysis due to their ability to coordinate with metal centers and create a chiral environment that influences the stereochemical outcome of a reaction.
Development of Pyridine-Oxazoline (PyOX) Type Ligands
Pyridine-oxazoline (PyOX) ligands are a prominent class of chiral ligands that have been successfully applied in a wide range of asymmetric catalytic reactions. The synthesis of PyOX ligands typically involves the condensation of a pyridine (B92270) derivative with a chiral amino alcohol. While the oxazoline moiety is a key component of PyOX ligands, there is no available research that demonstrates the use of this compound as a starting material for the synthesis of these ligands. The substitution pattern of the target compound does not readily lend itself to the typical synthetic routes for PyOX ligands.
Enantioselective Catalytic Transformations (e.g., C-H Functionalization, Conjugate Addition, Hydrogenation)
The application of chiral ligands in enantioselective catalysis is a cornerstone of modern organic synthesis. PyOX ligands and other oxazoline-containing ligands have been shown to be effective in various transformations, including C-H functionalization, conjugate addition, and hydrogenation. However, as there is no evidence of PyOX ligands being derived from this compound, there are consequently no reports of its application in these specific enantioselective catalytic transformations.
Functionalization and Application within Polymer Chemistry and Materials Science
The incorporation of functional monomers into polymers is a key strategy for developing new materials with tailored properties. The oxazoline ring is known to be a functional group that can be polymerized or used to modify existing polymers. However, a review of the literature on polymer chemistry and materials science does not indicate that this compound has been used as a monomer or a functionalizing agent in these fields.
Role as a Monomer in Controlled Polymerization Techniques
The isopropenyl group of 2-isopropenyl-4,5-dimethyl-2-oxazoline allows it to act as a monomer in various polymerization reactions. Controlled polymerization techniques are particularly valuable as they enable the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, which is crucial for many advanced applications.
Cationic Ring-Opening Polymerization (CROP):
Atom Transfer Radical Polymerization (ATRP):
Atom Transfer Radical Polymerization (ATRP) is a robust controlled radical polymerization technique used for a wide range of monomers. nih.gov However, the application of ATRP to 2-isopropenyl-2-oxazoline (B30960) has been reported to be challenging. This is attributed to the strong coordination of the copper catalyst with the nitrogen atom of the oxazoline ring, which can inhibit the polymerization process. monash.edu It is plausible that the 4,5-dimethyl substitution on the oxazoline ring would not significantly alter this coordinating effect, suggesting that direct ATRP of this monomer may also be difficult.
Successful controlled polymerization of the parent monomer, 2-isopropenyl-2-oxazoline, has been achieved using other techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and living anionic polymerization. nih.govrsc.orgresearchgate.net These methods offer alternative routes to well-defined polymers from this class of monomers.
Table 1: Representative Controlled Polymerization Methods for 2-Isopropenyl-2-oxazoline (Parent Monomer) Note: The following data is for the unsubstituted parent monomer, 2-isopropenyl-2-oxazoline (IPOx), and serves as an illustrative example. Specific experimental data for the 4,5-dimethyl substituted analog is not available in the cited literature.
| Polymerization Method | Initiator/Chain Transfer Agent | Solvent | Temperature (°C) | Resulting Polymer Characteristics | Reference |
| Anionic Polymerization | n-Butyllithium | THF | -78 to 0 | Well-defined polymers with narrow molecular weight distribution (Đ < 1.1) | rsc.org |
| RAFT Polymerization | Dithiobenzoate-based CTA | Toluene | 70 | Controlled polymerization, PDI ~1.2-1.4 | rsc.org |
Post-Polymerization Modification and Functionalization of Polymers
A key advantage of polymers derived from 2-isopropenyl-4,5-dimethyl-2-oxazoline is the presence of the pendant oxazoline rings, which are amenable to a variety of post-polymerization modification reactions. This allows for the introduction of a wide range of functional groups, leading to materials with tailored properties for specific applications. The reactivity of the 4,5-dimethyl substituted oxazoline ring is expected to be similar to that of the unsubstituted analog.
The primary mechanism for the functionalization of the pendant oxazoline rings is through acid-catalyzed ring-opening reactions. This can be achieved with a variety of nucleophiles, most notably carboxylic acids and thiols. nih.govrsc.org
Reaction with Carboxylic Acids: The reaction of the pendant oxazoline rings with carboxylic acids proceeds via a ring-opening addition, resulting in the formation of an ester-amide linkage. This reaction is typically carried out at elevated temperatures and provides a straightforward method for attaching a wide array of molecules containing a carboxylic acid group, such as drugs, dyes, or other polymers. nih.govrsc.org
Reaction with Thiols: Thiols can also react with the oxazoline ring, leading to the formation of a thioether linkage. This reaction provides another versatile route for the functionalization of the polymer. researchgate.net
The ability to perform these modifications allows for the creation of a diverse library of functional polymers from a single parent polymer. For example, by introducing hydrophilic or hydrophobic side chains, the solubility and self-assembly behavior of the polymer can be precisely controlled. rsc.org Furthermore, the introduction of bioactive molecules can lead to the development of materials for biomedical applications such as drug delivery and tissue engineering. nih.govresearchgate.net
Table 2: Examples of Post-Polymerization Modification of Poly(2-isopropenyl-2-oxazoline) (Parent Polymer) Note: The following data is for the unsubstituted parent polymer, poly(2-isopropenyl-2-oxazoline) (PIPOx), and serves as an illustrative example. Specific experimental data for the 4,5-dimethyl substituted analog is not available in the cited literature.
| Functionalizing Agent | Reaction Conditions | Resulting Functional Group | Application Area | Reference |
| Benzoic Acid | N,N-Dimethylacetamide, 120 °C | Phenyl ester-amide | Altered hydrophobicity | rsc.org |
| Thiophenol | N,N-Dimethylformamide, 80 °C | Phenyl thioether | Introduction of aromatic groups | rsc.org |
| Acetic, Propionic, Butyric Acids | Neat or in solution, elevated temp. | Alkyl ester-amide | Thermoresponsive polymers | rsc.orgresearchgate.net |
| 4-Azidobenzoic acid | N,N-Dimethylacetamide, 120 °C | Azide-functionalized side chains | Click chemistry platform | rsc.org |
Advanced Spectroscopic and Structural Characterization Methodologies for 1 4,5 Dimethyl 2 Oxazolyl 2 Propanone
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for piecing together the molecular framework of 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone. These techniques confirm the presence of all functional groups and establish their connectivity.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The two methyl groups on the oxazole (B20620) ring (at positions 4 and 5) would likely appear as singlets, as would the methyl group of the propanone moiety. The methylene (B1212753) (-CH₂-) bridge connecting the two ring systems would also produce a singlet.
¹³C NMR: The carbon NMR spectrum would provide complementary information, showing signals for each unique carbon atom. This includes the carbonyl carbon of the ketone, the carbons of the oxazole ring (including the C=N carbon), the methylene carbon, and the three distinct methyl carbons.
2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity between the propanone side chain and the oxazole ring by showing correlations between protons and carbons separated by two or three bonds.
A hypothetical data table for the expected NMR shifts is presented below based on general chemical shift principles.
| Atom Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| Propanone -CH₃ | ~2.2 | ~30 |
| Methylene Bridge (-CH₂-) | ~3.8 | ~45 |
| Oxazole C4-CH₃ | ~2.1 | ~10 |
| Oxazole C5-CH₃ | ~2.3 | ~12 |
| Carbonyl C=O | - | ~205 |
| Oxazole C2 | - | ~165 |
| Oxazole C4 | - | ~128 |
| Oxazole C5 | - | ~135 |
Keto-enol tautomerism is a potential phenomenon for this compound, which possesses alpha-protons adjacent to a carbonyl group. Dynamic and variable-temperature (VT) NMR studies can provide insight into such equilibria and conformational dynamics. By recording spectra at different temperatures, researchers can observe changes in signal shape or position that indicate the presence of multiple, interconverting species. researchgate.net If a tautomeric equilibrium exists, separate signals for the keto and enol forms might be observed at low temperatures, which would coalesce into averaged signals as the temperature increases and the rate of interconversion becomes rapid on the NMR timescale.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ketone C=O stretch, typically found in the range of 1700-1725 cm⁻¹. Other key signals would include C-H stretching vibrations above 2900 cm⁻¹ for the methyl and methylene groups, and C=N stretching from the oxazole ring around 1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary data, often showing stronger signals for the more symmetric, less polar bonds of the oxazole ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Predicted) | Technique |
| Ketone | C=O Stretch | 1700 - 1725 | IR |
| Oxazole Ring | C=N Stretch | ~1650 | IR, Raman |
| Methyl/Methylene | C-H Stretch | 2900 - 3000 | IR, Raman |
| Oxazole Ring | C-O-C Stretch | 1050 - 1250 | IR |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and can provide structural clues through the analysis of its fragmentation patterns. For this compound (C₈H₁₁NO₂), the exact mass would be a key piece of data. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Under electron ionization (EI), the molecule would likely fragment in predictable ways. Common fragmentation pathways could include:
Loss of the acetyl group (-COCH₃) as a radical.
Cleavage of the bond between the methylene bridge and the oxazole ring.
Fragmentation of the oxazole ring itself.
Analysis of these fragments helps to confirm the connectivity of the molecule's constituent parts.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and conformational details of this compound, assuming a suitable single crystal can be grown.
Should the compound exhibit tautomerism, X-ray crystallography can definitively identify which tautomer (e.g., the keto or an enol form) is present in the crystalline solid. nih.gov The analysis would precisely locate the positions of all atoms, including hydrogen atoms, thereby confirming the bonding arrangement and resolving any ambiguity about the tautomeric state within the crystal lattice. Furthermore, this technique reveals intermolecular interactions, such as hydrogen bonding or π-stacking, which govern how the molecules pack together in the crystal.
Analysis of Crystal Packing and Intermolecular Interactions
The solid-state structure of this compound, once crystallized, can be elucidated using single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, allowing for a thorough examination of the crystal packing and the non-covalent interactions that govern the supramolecular architecture. While specific crystallographic data for this compound is not publicly available, the analysis would follow established methodologies for similar small organic molecules, particularly other oxazole derivatives. bohrium.comnih.gov
The investigation of intermolecular interactions is critical as they influence crystal density, melting point, solubility, and even bioavailability. In the crystal lattice of an oxazole-containing compound, several types of weak interactions are expected to play a significant role. bohrium.com These interactions are typically analyzed through a combination of geometric criteria, topological analysis of the electron density (using Quantum Theory of Atoms in Molecules, QTAIM), and computational energy calculations. bohrium.comnih.gov
Key intermolecular interactions that would be investigated in the crystal structure of this compound include:
Hydrogen Bonds: Although the primary structure lacks strong hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···N hydrogen bonds are anticipated. The carbonyl oxygen of the propanone moiety and the nitrogen atom of the oxazole ring are potential hydrogen bond acceptors. The methyl and methylene groups can act as donors. bohrium.com
π-π Stacking: The aromatic oxazole ring can participate in π-π stacking interactions with adjacent rings. The geometry of these interactions (e.g., face-to-face, offset) would be characterized by the inter-planar distance and slip angles. nih.gov
A detailed analysis of the crystal structure of related 4,5-diaromatic-substituted oxazoles has shown that a multitude of weak C-H···π and C-H···O interactions, rather than a few strong interactions, often dominate the crystal packing. bohrium.comnih.gov The study of these intricate networks provides a deeper understanding of the forces directing the self-assembly of the molecules in the solid state.
To illustrate the types of data obtained from such an analysis, the following table summarizes intermolecular contacts observed in a study of various bioactive oxazoles.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |
| C-H···O | C-H (Aromatic/Alkyl) | O (Carbonyl/Methoxy) | 2.2 - 2.8 | Stabilization of molecular layers or chains |
| C-H···N | C-H (Aromatic/Alkyl) | N (Oxazole) | 2.4 - 2.7 | Directional interactions influencing packing motif |
| π-π Stacking | Oxazole Ring | Phenyl Ring | 3.3 - 3.8 | Contribution to cohesive energy and dense packing |
| C-H···π | C-H (Alkyl) | Oxazole/Phenyl Ring | 2.6 - 3.0 | Formation of three-dimensional networks |
This table is a generalized representation based on findings for structurally related oxazole compounds and is intended to be illustrative of the data that would be generated for this compound. bohrium.comnih.gov
Chiral Analytical Techniques for Enantiomeric Purity and Stereochemical Assessment (e.g., Chiral Chromatography)
The structure of this compound does not inherently contain a stereocenter. However, if a chiral center were introduced into the molecule, for instance through substitution, the resulting enantiomers would require separation and stereochemical assessment. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective technique for this purpose. mdpi.comrsc.orgnih.gov
The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers. rsc.org This differential interaction leads to different retention times, allowing for their separation and quantification. A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) and amylose) and macrocyclic glycopeptides being particularly successful for the separation of a wide range of chiral compounds, including azole derivatives. mdpi.comnih.gov
The development of a chiral separation method for a derivative of this compound would involve screening different CSPs and optimizing the mobile phase conditions. mdpi.com Elution can be performed in normal-phase, reversed-phase, or polar organic modes. mdpi.com
A study on the enantiomeric separation of novel chiral oxazole compounds demonstrated the effectiveness of different CSPs and mobile phases. For instance, a maltodextrin-based column was highly effective in separating several oxazole enantiomers using a normal-phase mobile system. mdpi.com The retention and resolution of the enantiomers are sensitive to the structure of the analyte and the chromatographic conditions. mdpi.com
The following interactive table presents hypothetical data for the chiral separation of a racemic oxazole compound, illustrating the key parameters evaluated during method development.
| Chiral Stationary Phase | Mobile Phase (v/v) | Elution Mode | Retention Factor (k1) | Retention Factor (k2) | Selectivity Factor (α) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | Normal Phase | 2.15 | 2.48 | 1.15 | 1.8 |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Hexane/Isopropanol (80:20) | Normal Phase | 1.89 | 2.05 | 1.08 | 1.2 |
| Maltodextrin-based | Heptane/Ethanol (80:20) | Normal Phase | 3.54 | 4.12 | 1.16 | 2.1 |
| Vancomycin-based | Acetonitrile/Water (70:30) | Reversed Phase | 4.21 | 4.35 | 1.03 | 0.8 |
This table contains illustrative data based on typical results for chiral separations of oxazole derivatives to demonstrate the principles of the technique. mdpi.comnih.gov
The selectivity factor (α) indicates the degree of separation between the two enantiomer peaks, while the resolution (Rs) provides a quantitative measure of how well the peaks are separated. A resolution value of 1.5 or greater is generally considered to represent baseline separation. mdpi.com Once a suitable method is developed, it can be used to determine the enantiomeric excess (ee) of a non-racemic sample and for the preparative separation of the individual enantiomers. researchgate.net
Theoretical and Computational Chemistry Studies on 1 4,5 Dimethyl 2 Oxazolyl 2 Propanone
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of molecules. irjweb.comtandfonline.com For oxazole (B20620) derivatives, DFT methods like B3LYP with basis sets such as 6-311G(d,p) have been successfully used to determine molecular geometries, vibrational frequencies, and electronic characteristics. researchgate.netsemanticscholar.org These calculations provide insights into the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
The electronic structure of an oxazole derivative is defined by its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule; a larger gap generally implies higher stability and lower reactivity. irjweb.com
Computational methods are adept at predicting the three-dimensional structure of molecules with high accuracy. DFT calculations can optimize the molecular geometry of 1-(4,5-dimethyl-2-oxazolyl)-2-propanone to find its most stable conformation (i.e., the structure with the lowest energy). These calculations yield precise predictions of bond lengths, bond angles, and dihedral angles.
For oxazole derivatives, the oxazole ring is generally planar due to its aromatic character. semanticscholar.org The substituents—two methyl groups at the C4 and C5 positions and a propanone group at the C2 position—will have specific spatial orientations relative to this ring. The bond angles within the oxazole ring are typically around 107-114 degrees. irjweb.com The energetic properties, such as the heat of formation and total electronic energy, can also be calculated, providing a measure of the molecule's thermodynamic stability.
| Parameter | Typical Predicted Value |
|---|---|
| Bond Length C2-N3 (Å) | 1.39 - 1.41 |
| Bond Length N3-C4 (Å) | 1.38 - 1.40 |
| Bond Length C4-C5 (Å) | 1.36 - 1.38 |
| Bond Length C5-O1 (Å) | 1.35 - 1.37 |
| Bond Length O1-C2 (Å) | 1.36 - 1.38 |
| Bond Angle C2-N3-C4 (°) | 108 - 110 |
| Bond Angle N3-C4-C5 (°) | 112 - 114 |
| Bond Angle C4-C5-O1 (°) | 105 - 107 |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining reaction mechanisms. wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org In substituted oxazoles, the distribution of these orbitals is heavily influenced by the nature and position of the substituents. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole ring, particularly influenced by the electron-donating methyl groups. The LUMO, conversely, would likely have significant contributions from the electron-withdrawing acetyl group (C=O) of the propanone side chain, as well as the C=N bond of the oxazole ring. researchgate.netresearchgate.net The HOMO-LUMO energy gap (ΔE) for similar oxazole derivatives is typically in the range of 4-6 eV, indicating good chemical stability. irjweb.com
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum calculations. They visualize the charge distribution on the molecular surface. For this compound, the MEP would show negative potential (red/yellow regions) around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen, indicating these are sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Generic Oxazole Derivative 1 | -5.65 | -0.81 | 4.84 |
| Generic Oxazole Derivative 2 | -6.21 | -1.54 | 4.67 |
| Generic Oxazole Derivative 3 | -5.98 | -1.12 | 4.86 |
Modeling of Tautomeric Equilibria and Relative Stabilities
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The propanone side chain of this compound introduces the possibility of keto-enol tautomerism. The compound can exist in the standard keto form and an enol form, where a proton migrates from the methylene (B1212753) carbon to the carbonyl oxygen, creating a hydroxyl group and a C=C double bond.
Computational chemistry can model this equilibrium by calculating the Gibbs free energies of both the keto and enol tautomers. scispace.com The relative energies determine which form is more stable and thus more abundant under given conditions. For simple ketones, the keto form is generally much more stable. However, in heterocyclic systems, factors like intramolecular hydrogen bonding and conjugation with the ring can stabilize the enol form. eklablog.comresearchgate.net For 5-substituted isoxazoles, for example, keto forms are generally favored over the hydroxy (enol) form. eklablog.com In the case of this compound, computational studies would likely predict the keto tautomer to be significantly more stable in the absence of specific stabilizing interactions for the enol form.
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to a reaction. nih.gov
For this compound, several reaction types could be modeled:
Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, typically at the C5 position. wikipedia.org DFT calculations can model the approach of an electrophile, locate the transition state for the substitution, and determine the activation energy, predicting the feasibility of the reaction.
Reactions at the Ketone: The propanone side chain can undergo typical ketone reactions, such as nucleophilic addition. Computational models can predict the transition states for the addition of various nucleophiles to the carbonyl carbon.
Diels-Alder Reactions: Oxazoles can act as dienes in Diels-Alder reactions to form pyridine (B92270) derivatives. tandfonline.comwikipedia.org Computational studies can determine the synchronicity of the bond formation and the activation barriers for these cycloadditions.
Elucidation of Solvent Effects on Chemical Properties and Reaction Pathways
The surrounding solvent can significantly influence a molecule's properties and reactivity. Computational models can account for these effects using methods like the Polarizable Continuum Model (PCM). scispace.com These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of properties in solution.
For polar molecules like oxazole derivatives, moving from a nonpolar to a polar solvent can stabilize charged or highly polar states. nih.gov This can affect:
Tautomeric Equilibria: Polar solvents may favor a more polar tautomer. nih.gov
Electronic Spectra: Solvatochromic shifts (changes in UV-Vis absorption maxima) can be predicted by calculating excitation energies in different solvents.
Reaction Pathways: Solvents can stabilize transition states or intermediates differently, potentially altering reaction rates or even changing the preferred mechanism. For instance, a reaction proceeding through a highly polar transition state will be accelerated in a polar solvent.
In Silico Design and Optimization of this compound Derivatives and Catalytic Systems
In silico (computational) methods are now a standard part of the drug discovery and materials science pipeline. nih.govresearchgate.net Starting with a lead compound like this compound, computational techniques can be used to design new derivatives with enhanced properties.
This process involves:
Virtual Screening: Creating a virtual library of derivatives by systematically modifying the parent structure (e.g., changing substituents on the ring or side chain).
Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models or molecular docking to predict the biological activity or material properties of these new derivatives. nih.govjcchems.com For example, docking simulations could predict how well a derivative binds to a specific enzyme's active site. mdpi.com
Catalyst Optimization: If the oxazole derivative is part of a catalytic system, computational methods can be used to model the catalytic cycle, identify rate-determining steps, and suggest modifications to the ligand structure to improve catalyst efficiency and selectivity. researchgate.netresearchgate.net
Through these computational approaches, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources in the development of new functional molecules. researchgate.net
Future Directions and Emerging Research Avenues for 1 4,5 Dimethyl 2 Oxazolyl 2 Propanone Chemistry
Development of Novel and Sustainable Synthetic Routes
The future development of 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone chemistry is intrinsically linked to the innovation of efficient and environmentally benign synthetic strategies. While classical methods for oxazoline (B21484) synthesis are well-established, emerging research will likely focus on sustainability and atom economy. Future routes could explore one-pot methodologies that minimize intermediate purification steps, thereby reducing solvent waste and energy consumption. The use of biocatalysis, employing enzymes to construct the oxazoline ring with high stereoselectivity and under mild conditions, represents a particularly promising green alternative. Furthermore, flow chemistry presents a scalable and highly controlled approach to synthesis, offering advantages in terms of safety, efficiency, and the potential for automated optimization.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced waste, time, and energy | Catalyst design, reaction telescoping |
| Biocatalysis | High selectivity, mild conditions, green | Enzyme discovery and engineering |
| Flow Chemistry | Scalability, safety, precise control | Reactor design, process optimization |
| Photoredox Catalysis | Access to novel reaction pathways | Catalyst development, substrate scope |
Exploration of Unconventional Catalytic Applications and Methodologies
The oxazoline moiety is a well-regarded coordinating ligand in asymmetric catalysis. Future research on this compound will likely delve into its potential in unconventional catalytic systems. This includes its application in metallo-electro-catalysis, where redox processes can be finely tuned to achieve challenging transformations. The exploration of its role in photoredox catalysis could unlock new reaction pathways driven by visible light, offering a sustainable approach to organic synthesis. Moreover, its incorporation into frustrated Lewis pairs or as a component of bifunctional catalysts could lead to novel reactivity for small molecule activation and challenging bond formations. The unique electronic and steric properties imparted by the 4,5-dimethyl and propanone substituents could offer distinct advantages in selectivity and reactivity compared to more common oxazoline ligands.
Integration of this compound into Smart Materials and Functional Polymers
The incorporation of this compound into polymeric structures could pave the way for the development of smart materials with tunable properties. The oxazoline ring can act as a latent reactive site for post-polymerization modification, allowing for the introduction of various functional groups. This could lead to the creation of stimuli-responsive polymers that change their properties in response to external triggers such as pH, temperature, or light. For instance, the ketone functionality of the propanone side chain could be utilized for cross-linking or for the attachment of bioactive molecules. Potential applications for such functional polymers include drug delivery systems, self-healing materials, and advanced coatings. Research in this area would focus on controlled polymerization techniques to synthesize well-defined polymers and copolymers incorporating the this compound monomer.
Harnessing Machine Learning and AI for Accelerated Discovery in Oxazoline Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. In the context of this compound, AI algorithms can be trained on existing chemical data to predict its physicochemical properties, reactivity, and potential applications. rsc.orggoogle.comnih.govnih.govresearchgate.net For instance, ML models could accelerate the discovery of optimal catalysts for its synthesis or predict its efficacy as a ligand in various catalytic reactions. rsc.org Generative models could also be employed to design novel oxazoline derivatives with enhanced properties. The integration of AI with automated synthesis platforms could create a closed-loop system for the rapid discovery and optimization of new reactions and materials based on the this compound scaffold.
| AI/ML Application | Potential Impact on Research |
| Property Prediction | Rapid screening of virtual derivatives |
| Reaction Optimization | Faster identification of optimal reaction conditions |
| Generative Design | In silico creation of novel oxazoline structures |
| Automated Synthesis | High-throughput experimentation and data collection |
Synergistic Approaches Combining Experimental and Computational Studies for Comprehensive Understanding
A deep understanding of the structure-property relationships of this compound will be best achieved through a synergistic combination of experimental and computational methods. Density Functional Theory (DFT) calculations can provide valuable insights into its electronic structure, conformational preferences, and the transition states of reactions in which it participates. Molecular dynamics simulations can be used to model its behavior in different solvent environments or its interaction with other molecules, such as metal centers in catalytic complexes. By integrating these computational predictions with empirical data from spectroscopic and kinetic studies, a more complete and nuanced picture of its chemical behavior can be developed. This integrated approach will be crucial for the rational design of new catalysts, materials, and synthetic routes based on this promising oxazoline derivative.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-(4,5-Dimethyl-2-oxazolyl)-2-propanone in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Inspect gloves for integrity before use and discard contaminated gloves appropriately .
- Engineering Controls : Work in a fume hood with local exhaust ventilation. Avoid direct skin contact and wash hands thoroughly after handling .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Stability data are limited, so monitor for decomposition under prolonged storage .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Oxazole Ring Formation : Utilize cyclocondensation of diketones with hydroxylamine derivatives. For example, react 4,5-dimethyl-2-oxazolecarbaldehyde with propanone under acid catalysis (e.g., H₂SO₄) .
- Optimization : Adjust reaction time (typically 6–12 hours) and temperature (80–100°C) to balance yield and purity. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Key Data :
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | |
| CAS Registry Number | 88309-30-2 |
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions on the oxazolyl ring. Compare chemical shifts with structurally similar compounds (e.g., δ 2.1 ppm for methyl groups adjacent to oxazole) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing. For example, single-crystal XRD analysis confirmed bond angles of 120° for the oxazolyl ring in related compounds .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxazolyl ring’s electron-deficient nature enhances reactivity at the carbonyl group .
- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., enzymes) to guide pharmacological studies .
Q. How should researchers address conflicting stability data under varying pH or temperature conditions?
- Methodological Answer :
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Compare decomposition products with reference standards .
- pH-Dependent Reactivity : Use buffered solutions (pH 3–9) to identify hydrolytic pathways. For instance, oxazole rings are prone to hydrolysis under strongly acidic conditions .
Q. What challenges arise in synthesizing derivatives with modified oxazolyl substituents?
- Methodological Answer :
- Regioselectivity : Use directing groups (e.g., bromine at C-2) to control substitution patterns. For example, Suzuki-Miyaura coupling introduces aryl groups selectively .
- Steric Effects : Bulky substituents (e.g., diphenyl groups) may require microwave-assisted synthesis to reduce reaction time and improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
